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Compound of Interest

Compound Name: AAL Toxin TC2

Cat. No.: B3034442 Get Quote

An In-depth Technical Guide to AAL Toxin TC2 for Researchers, Scientists, and Drug

Development Professionals

Introduction
AAL toxins are a family of mycotoxins produced by the fungus Alternaria alternata f. sp.

lycopersici, the causative agent of stem canker disease in certain tomato cultivars. These

toxins are structurally related to sphingoid bases and exert their toxicity by disrupting

sphingolipid metabolism. This guide focuses on AAL Toxin TC2, one of the regioisomers of

AAL Toxin TC, providing a comprehensive overview of its chemical structure, mechanism of

action, and relevant experimental protocols.

Chemical Structure of AAL Toxin TC2
AAL toxins are comprised of a long-chain amino alcohol backbone esterified to a tricarballylic

acid moiety. The different classes of AAL toxins (TA, TB, TC, TD, and TE) are distinguished by

the hydroxylation pattern of their amino alcohol backbone. Each of these classes consists of

two regioisomers, designated as 1 and 2, which differ in the position of the tricarballylic acid

esterification, either at the C13 or C14 hydroxyl group.

AAL Toxin TC is characterized by the absence of hydroxyl groups at the C4 and C5 positions of

the amino alcohol backbone, unlike AAL Toxin TA.[1] The molecular formula for AAL Toxin TC is

C25H47NO8, with a molecular weight of 489.6 g/mol .[2]
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The precise structure of AAL Toxin TC2 is defined by the esterification of the tricarballylic acid

at the C14 hydroxyl group of the 1-amino-11,15-dimethylheptadeca-2,13,14-pentol backbone.

Chemical Structure of AAL Toxin TC Isomers

AAL Toxin TC1 AAL Toxin TC2

Tricarballylic acid at C13 Tricarballylic acid at C14

Figure 1: Regioisomers of AAL Toxin TC.
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Caption: Figure 1: Regioisomers of AAL Toxin TC.

Mechanism of Action
The primary molecular target of AAL toxins is ceramide synthase (sphinganine N-

acyltransferase), a key enzyme in the de novo biosynthesis of sphingolipids.[3][4] AAL toxins,

being structural analogs of sphinganine, act as competitive inhibitors of this enzyme.[5]

The inhibition of ceramide synthase leads to two major downstream consequences:

Depletion of complex sphingolipids: The production of ceramides and subsequently more

complex sphingolipids, which are essential components of cell membranes and signaling

molecules, is decreased.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b3034442?utm_src=pdf-body
https://www.benchchem.com/product/b3034442?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC6684332/
https://pubmed.ncbi.nlm.nih.gov/8850626/
https://www.mdpi.com/2309-608X/8/2/168
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3034442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Accumulation of sphingoid bases: The substrates of ceramide synthase, primarily

sphinganine and phytosphingosine, accumulate within the cell.[1][6]

This disruption of sphingolipid homeostasis is a key event that triggers a cascade of cellular

responses, ultimately leading to programmed cell death (PCD), also known as apoptosis.[7][8]

Hallmarks of AAL toxin-induced PCD include DNA laddering, chromatin condensation, and the

formation of apoptotic-like bodies.[3]

Signaling Pathway
The disruption of sphingolipid metabolism by AAL Toxin TC2 initiates a signaling cascade that

culminates in programmed cell death. The accumulation of sphingoid bases is a critical trigger

in this pathway.
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Figure 2: Signaling pathway of AAL Toxin TC2-induced cell death.
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Caption: Figure 2: Signaling pathway of AAL Toxin TC2-induced cell death.

Quantitative Data
Specific quantitative data for AAL Toxin TC2 is limited in the available literature. However,

comparative studies of the AAL toxin family provide insights into its relative biological activity.

Table 1: Comparative Toxicity of AAL Toxin Congeners in Tomato Leaflet Bioassay
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Toxin Congener Relative Toxicity
Concentration for 25%
Necrosis (ng/mL)

AAL Toxin TA Highest 10 - 50

AAL Toxin TB High Not specified

AAL Toxin TC Moderate > 50

AAL Toxin TD Low > 1000

AAL Toxin TE Lowest > 1000

Data synthesized from Caldas et al. (1994) and other sources.[9] The activity of AAL Toxin TC

was consistently lower than that of TA but higher than TD and TE.

Table 2: Effect of AAL Toxin Treatment on Sphingoid Base Accumulation in Tomato Leaflets

Treatment
Sphinganine Level
(relative to control)

Phytosphingosine Level
(relative to control)

Control 1.0 1.0

AAL Toxin (0.2 µM) Marked Increase Marked Increase

Data from Zhang et al. (2011).[10] The study demonstrates a significant accumulation of free

sphingoid bases upon treatment with AAL toxin.

Experimental Protocols
Isolation and Purification of AAL Toxin TC
This protocol is a generalized method for the isolation of AAL toxins and can be adapted for the

purification of the TC isomers.

Workflow Diagram
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Figure 3: General workflow for AAL toxin isolation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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